molecular formula C23H23N3O4 B12037764 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361193-67-1

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12037764
CAS No.: 361193-67-1
M. Wt: 405.4 g/mol
InChI Key: PUWBURISCOOYRL-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetone: A simpler compound with similar functional groups but lacking the quinoline and pyridine rings.

    2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole: Shares the hydroxy-methoxyphenyl group but has a different core structure.

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a pyridine ring, and a hydroxy-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

361193-67-1

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-13-20(23(29)26-19-8-3-4-11-24-19)21(14-9-10-16(27)18(12-14)30-2)22-15(25-13)6-5-7-17(22)28/h3-4,8-12,21,25,27H,5-7H2,1-2H3,(H,24,26,29)

InChI Key

PUWBURISCOOYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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